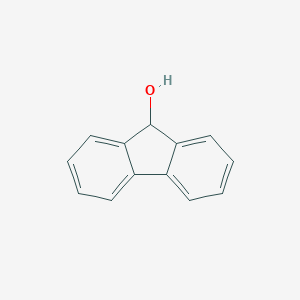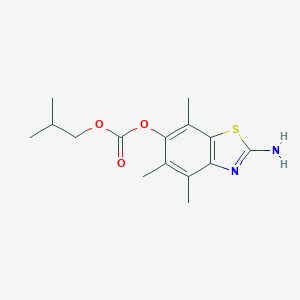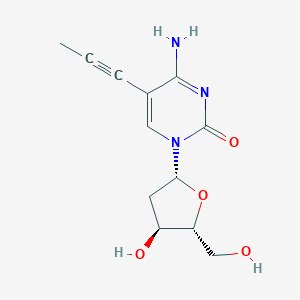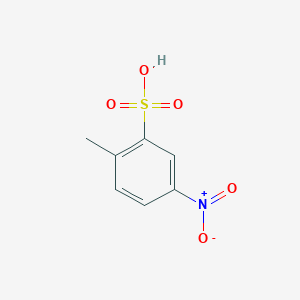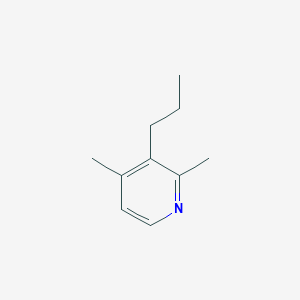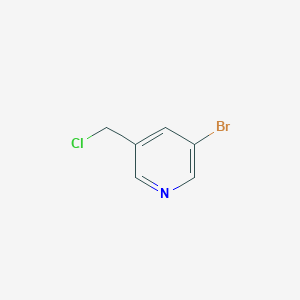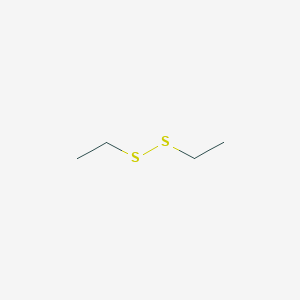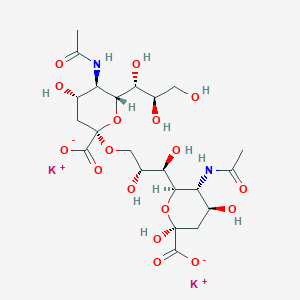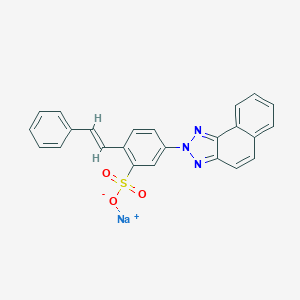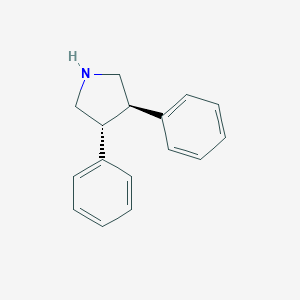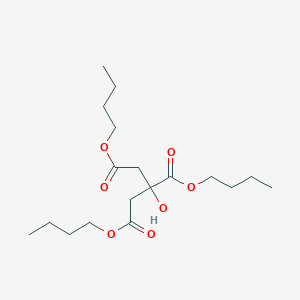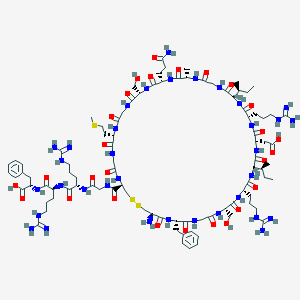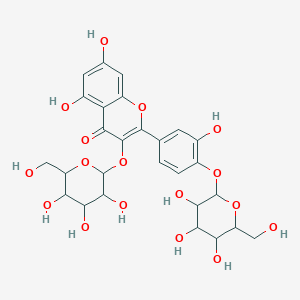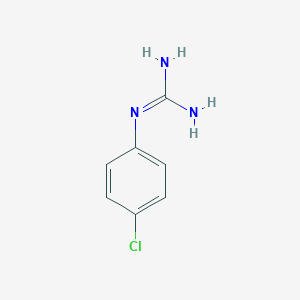
1-(4-氯苯基)胍
描述
“1-(4-Chlorophenyl)guanidine” is a chemical compound with the molecular formula C7H8ClN3. It has a molecular weight of 169.61 . It is also known as “N-(4-Chlorophenyl)guanidine” and is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .
Synthesis Analysis
The synthesis of guanidines, including “1-(4-Chlorophenyl)guanidine”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)guanidine” can be represented by the InChI code 1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) . This indicates that the molecule consists of a chlorophenyl group attached to a guanidine group.
Physical And Chemical Properties Analysis
“1-(4-Chlorophenyl)guanidine” is a white to yellow solid . The compound is stable under normal conditions.
科学研究应用
Biological Applications
Guanidines have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors and the preparation of 2-pyridinoguanidines as α 2-adrenoceptor antagonists .
Organocatalysis
Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . This field has seen the successive development of chiral guanidine organocatalysts in asymmetric organic transformation reactions in the past few decades . Despite the diverse functionalities present in the guanidine group, its synthesis for newer organocatalytic applications of guanidine is a relatively new research area in chiral compound synthesis .
Fungicidal Applications
A guanidine compound was isolated and identified from Buthus martensii Karsch. Based on its characteristic structure, it was used as a lead compound to carry out structural optimization and subsequent fungicidal evaluation .
Medicinal Applications
Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
DNA Minor Groove Binders
Guanidines have been used as DNA minor groove binders . The ability of guanidines to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . This feature of the guanidinium cation causes the nitrogenous backbone to be planar, and this can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Synthesis of Diverse Guanidines
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features wide substrate scope and mild conditions .
安全和危害
属性
IUPAC Name |
2-(4-chlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374034 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)guanidine | |
CAS RN |
45964-97-4 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



